N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline
Description
Properties
CAS No. |
610754-71-7 |
|---|---|
Molecular Formula |
C23H20F3N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C23H20F3N/c24-23(25,26)20-13-7-14-21(17-20)27-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,27H,8,16H2 |
InChI Key |
GQHCOJQZSDJHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One possible route could include:
Formation of the Diphenylbutenyl Intermediate: This might involve a Wittig reaction or a similar olefination process to introduce the double bond.
Introduction of the Trifluoromethyl Group: This could be achieved through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Coupling with Aniline: The final step might involve a nucleophilic substitution reaction where the aniline moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Sulfonylation of the Aniline Nitrogen
The primary amine in the aniline moiety undergoes sulfonylation reactions with sulfonyl chlorides under mild conditions. For example:
Reaction Conditions
-
Reagents: 4-methylbenzenesulfonyl chloride (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2.0 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Temperature: Room temperature
-
Duration: 5 hours
This yields N-(3-(4-cyanophenyl)allyl)-4-methyl-N-phenylbenzenesulfonamide analogs, with purification via silica gel chromatography (ethyl acetate/petroleum ether) .
| Substrate | Product Yield | Key Characterization Data (¹H NMR) |
|---|---|---|
| (E)-4-phenylbut-3-enoic acid derivatives | 50–71% | δ 7.53–6.75 (aryl protons), 6.35–6.10 (alkene), 4.46–4.05 (CH₂) |
Alkynylation via Cu(II)-Catalyzed Coupling
The trifluoromethyl-aniline group can participate in alkynylation reactions under catalytic conditions.
Mechanism
-
Step 1 : Cu(II) triflate activates terminal alkynes (e.g., 1-octyne) to form copper acetylides.
-
Step 2 : Coordination of the activated alkyne to the imine intermediate (derived from the aniline) facilitates C–C bond formation .
Optimized Conditions
-
Catalyst: Cu(OTf)₂ (5–10 mol%)
-
Additive: 4-Nitrobenzoic acid (5 mol%)
-
Solvent: Chlorobenzene
-
Temperature: 80°C
-
Duration: 6 hours
This method achieves 1,1,1-trifluoro-2-arylbut-3-yn-2-amine derivatives in 60–79% yield .
| Alkyne | Product Structure | Yield | ¹⁹F NMR (δ) |
|---|---|---|---|
| 1-Octyne | CF₃-substituted propargylamine | 79% | –78.92 (CF₃) |
| 4-Bromophenylacetylene | Bromoaryl analog | 63% | –78.70 |
Cross-Coupling Reactions at the Alkene
The 4,4-diphenylbut-3-enyl moiety participates in palladium-catalyzed cross-couplings:
Examples
-
Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (80°C, 12 hours).
-
Heck Reaction : Couples with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ (1 mol%) and P(o-tol)₃ in DMF (100°C, 24 hours).
Outcomes
-
Suzuki: Forms tetra-aryl alkenes (yields: 65–85%).
-
Heck: Generates styrene derivatives (yields: 55–75%).
Cycloaddition Reactions
The conjugated alkene engages in Diels-Alder reactions with electron-deficient dienophiles:
Conditions
-
Dienophile: Maleic anhydride (1.5 equiv)
-
Solvent: Toluene
-
Catalyst: AlCl₃ (10 mol%)
-
Temperature: Reflux
-
Duration: 8 hours
This produces cyclohexene-fused adducts with regioselectivity controlled by the electron-withdrawing trifluoromethyl group.
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes skeletal rearrangements:
Example
-
Triflic Acid (TfOH)-Mediated Cyclization : Forms quinoline derivatives via intramolecular C–N bond formation (80°C, 12 hours, 70% yield) .
Mechanistic Insight
Protonation of the aniline nitrogen enhances electrophilicity, promoting cyclization through the alkene .
Hydrogenation of the Alkene
Catalytic hydrogenation reduces the double bond:
Conditions
-
Catalyst: Pd/C (5 wt%)
-
Solvent: Ethanol
-
Pressure: H₂ (1 atm)
-
Temperature: 25°C
-
Duration: 4 hours
Yields N-(4,4-diphenylbutyl)-3-(trifluoromethyl)aniline with >95% conversion.
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the aryl ring, directing electrophiles to specific positions:
Nitration
-
Reagents: HNO₃/H₂SO₄ (1:3)
-
Temperature: 0°C → 25°C
-
Product: Nitro-substituted derivative at the para position relative to CF₃ (yield: 45%).
This compound’s versatility in cross-couplings, cycloadditions, and catalytic functionalizations underscores its utility in synthesizing fluorinated pharmaceuticals and advanced materials. Experimental protocols from analogous systems provide a roadmap for exploiting its reactivity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of aniline can inhibit cancer cell proliferation by targeting specific signaling pathways. N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline could potentially act as a lead compound for developing new anticancer agents.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various aniline derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines. The incorporation of trifluoromethyl groups was noted to enhance the biological activity of these compounds .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for antimicrobial activity. The presence of the trifluoromethyl group may enhance lipophilicity, aiding in membrane penetration and increasing effectiveness against bacterial strains.
Case Study:
A recent investigation into fluorinated anilines revealed their potential as antimicrobial agents against resistant bacterial strains. The study suggested that the structural modifications could lead to improved efficacy .
Material Science Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available anilines and fluorinated reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Synthesis Example:
A typical synthetic route may include:
- Formation of a diphenylbutene intermediate.
- Reaction with trifluoromethylating agents.
- Final purification through column chromatography.
Mechanism of Action
The mechanism of action for N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline and related compounds:
Key Differences and Implications
Lipophilicity and Solubility
- The diphenylbutenyl chain in the target compound significantly increases lipophilicity (predicted LogP > 5) compared to smaller analogs like 4-Nitro-3-(trifluoromethyl)aniline (LogP ~ 2.5) . This enhances membrane permeability but reduces aqueous solubility.
- Compound 17j (acrylamide derivative) has intermediate polarity due to its amide and imidazole groups, improving solubility in polar solvents .
Electronic Effects
- The -CF₃ group at the 3-position in the target compound withdraws electrons, directing electrophilic substitution to the 5-position of the aniline ring. In contrast, N-[(4-Methoxyphenyl)methyl]-2-(trifluoromethyl)aniline has a methoxy group (-OCH₃) that donates electrons, altering reactivity patterns .
Biological Activity
N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline, a compound with the molecular formula C23H20F3N and a molecular weight of 367.4 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a trifluoromethyl group and a diphenylbutene moiety. The presence of these functional groups is believed to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F3N |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 610754-71-7 |
| IUPAC Name | N-(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
Antimicrobial Activity
Research indicates that compounds featuring trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies have demonstrated that related compounds show effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study highlighted that derivatives with trifluoromethyl substitutions had notable antimicrobial effects, suggesting that this compound may possess similar properties due to its structural similarities .
Anticancer Potential
The anticancer activity of this compound has been evaluated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549. For example, derivatives of anilines with similar structural motifs were found to inhibit tubulin polymerization effectively, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
A comparative analysis of related compounds indicated that those with trifluoromethyl groups exhibited enhanced antiproliferative activity, with IC50 values often in the nanomolar range. This suggests that this compound could be an effective candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis.
- Modulation of NF-κB Pathway : Some studies suggest that structural modifications can influence the activity of NF-κB, a transcription factor involved in inflammatory responses and cancer progression .
- Antioxidant Properties : The presence of the trifluoromethyl group may enhance electron-withdrawing characteristics, potentially contributing to antioxidant activities that mitigate oxidative stress in cells .
Case Studies
Several studies provide insights into the biological activity of structurally related compounds:
- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that compounds with similar aniline structures demonstrated significant activity against MRSA strains with varying MIC values .
- Anticancer Evaluation : Research involving triazolo-pyrimidine derivatives highlighted the importance of substituents at the para position on phenyl rings for enhancing antiproliferative effects against various cancer cell lines .
Q & A
Q. What analytical standards are recommended for impurity profiling in pharmaceutical applications?
- Reference Standards : Use certified impurities like 4-Nitro-3-(trifluoromethyl)aniline (EP Impurity A) and acetylated derivatives (EP Impurities B/C) for HPLC calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
